
3-((4-Formyl-1H-imidazol-1-yl)methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Formyl-1H-imidazol-1-yl)methyl)benzoic acid is an organic compound that features both an imidazole ring and a benzoic acid moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the benzoic acid moiety is a benzene ring substituted with a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-((4-Formyl-1H-imidazol-1-yl)methyl)benzoic acid involves the condensation reaction between 1H-imidazole and 4-chloromethylbenzaldehyde. The reaction proceeds through the formation of an intermediate, which is then further processed to yield the target compound . The reaction conditions typically involve the use of organic solvents such as methanol or ethanol, and the reaction is carried out at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up techniques would apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the process is environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
3-((4-Formyl-1H-imidazol-1-yl)methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: The major product is 3-((4-Carboxy-1H-imidazol-1-yl)methyl)benzoic acid.
Reduction: The major product is 3-((4-Hydroxymethyl-1H-imidazol-1-yl)methyl)benzoic acid.
Substitution: The products vary depending on the substituent introduced to the imidazole ring.
Wissenschaftliche Forschungsanwendungen
3-((4-Formyl-1H-imidazol-1-yl)methyl)benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s imidazole ring is similar to that found in histidine, making it useful in studying enzyme active sites and protein interactions.
Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrially relevant materials
Wirkmechanismus
The mechanism of action of 3-((4-Formyl-1H-imidazol-1-yl)methyl)benzoic acid depends on its specific application. In biological systems, the imidazole ring can interact with metal ions or participate in hydrogen bonding, influencing enzyme activity or receptor binding. The formyl group can also undergo chemical modifications, altering the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((1H-Imidazol-1-yl)methyl)benzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
3-((4-Methyl-1H-imidazol-1-yl)methyl)benzoic acid: The methyl group instead of the formyl group alters its chemical properties and reactivity.
Uniqueness
3-((4-Formyl-1H-imidazol-1-yl)methyl)benzoic acid is unique due to the presence of both the formyl group and the imidazole ring, which confer distinct chemical reactivity and potential biological activity. This combination makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C12H10N2O3 |
|---|---|
Molekulargewicht |
230.22 g/mol |
IUPAC-Name |
3-[(4-formylimidazol-1-yl)methyl]benzoic acid |
InChI |
InChI=1S/C12H10N2O3/c15-7-11-6-14(8-13-11)5-9-2-1-3-10(4-9)12(16)17/h1-4,6-8H,5H2,(H,16,17) |
InChI-Schlüssel |
GCZAQVUESVADDG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)O)CN2C=C(N=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Spiro[2.5]octane-5-sulfonyl chloride](/img/structure/B13645986.png)
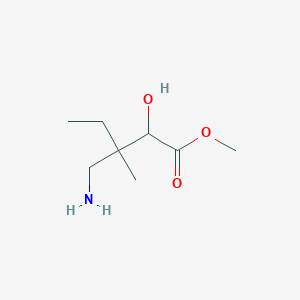
![2-[4-(Methylsulfanyl)phenyl]propanal](/img/structure/B13645996.png)

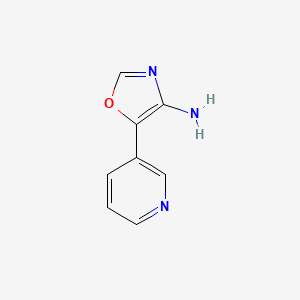
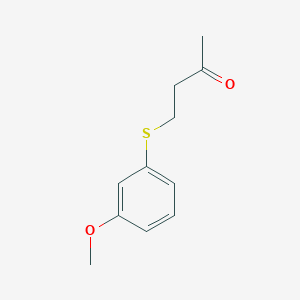
![3-Fluoro-N-methylbicyclo[1.1.1]pentan-1-amine](/img/structure/B13646030.png)
![7,18-di(butan-2-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13646037.png)

![4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B13646055.png)
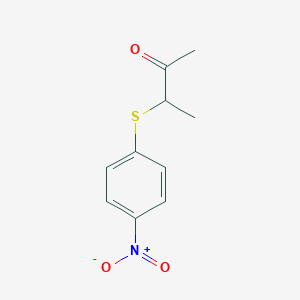
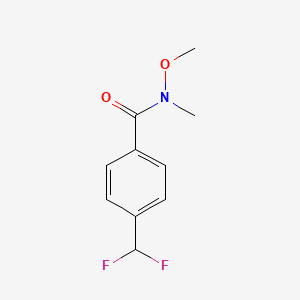
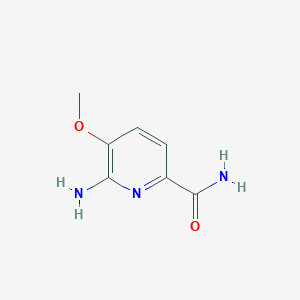
![tert-Butyl 2-(4-((4'-amino-[1,1'-biphenyl]-4-yl)oxy)butoxy)acetate](/img/structure/B13646077.png)
